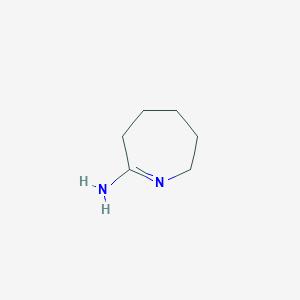

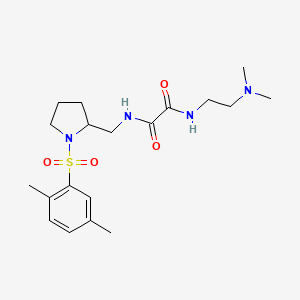

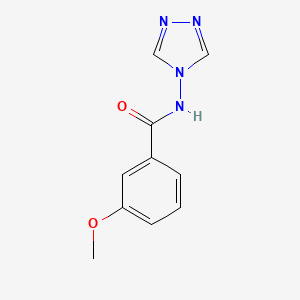

![molecular formula C16H14N2O3S2 B2661802 N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide CAS No. 941924-81-8](/img/structure/B2661802.png)

N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazole-based compounds are often used in the development of fluorescent probes . For example, a compound called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) was developed for selectively sensing Cysteine (Cys) over other analytes .

Synthesis Analysis

Functionalized benzo[d]thiazolyl (BT) sulfones can be synthesized based on the reunion of alkyl BT sulfones and various electrophiles . All important aspects of this coupling reaction, including relevant and undesirable side reactions, are evaluated by means of calculations and competitive experiments .Molecular Structure Analysis

The structure of benzo[d]thiazolyl (BT) sulfones and their derivatives can be characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis

Benzo[d]thiazolyl (BT) sulfones can undergo various chemical reactions, including coupling reactions with various electrophiles .Physical And Chemical Properties Analysis

Benzo[d]thiazole-based compounds, such as BT-AC, can exhibit fluorescence properties. BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .Applications De Recherche Scientifique

Psychotropic, Anti-inflammatory, and Cytotoxic Activity

Compounds related to N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide have been synthesized and found to possess notable psychotropic, anti-inflammatory, and cytotoxic activities. These compounds have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. The biological activities have been correlated with their structural characteristics and physicochemical parameters, highlighting the therapeutic potential of such compounds in treating various conditions (Zablotskaya et al., 2013).

Antimicrobial and Antitubercular Agents

Novel sulfonyl derivatives incorporating thiazole moieties have been developed and shown moderate to significant antibacterial and antifungal activities. Specific compounds have demonstrated excellent antitubercular activity, positioning them as promising candidates for further investigation as antimicrobial and antitubercular agents (Suresh Kumar et al., 2013).

Carbonic Anhydrase Inhibitors

Metal complexes of heterocyclic sulfonamides, closely related to N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide, have shown strong inhibitory properties against carbonic anhydrase isoenzymes. These complexes offer a novel approach to designing inhibitors with potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been explored for their luminescent properties, with applications in white light emission. By doping these compounds into a polymer matrix at specific proportions, white-light emission with desirable chromaticity coordinates can be achieved, offering a flexible and straightforward method for creating white-light-emitting devices (Lu et al., 2017).

Corrosion Inhibitors

Benzothiazole derivatives have also been investigated as corrosion inhibitors for carbon steel in acidic solutions. These compounds offer high inhibition efficiency, surpassing previously reported inhibitors from the benzothiazole family. Their ability to adsorb onto surfaces via both physical and chemical means suggests their potential in protecting metals against corrosion (Hu et al., 2016).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c19-16(8-9-23(20,21)13-4-2-1-3-5-13)18-12-6-7-15-14(10-12)17-11-22-15/h1-7,10-11H,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVAYJANCFGART-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)

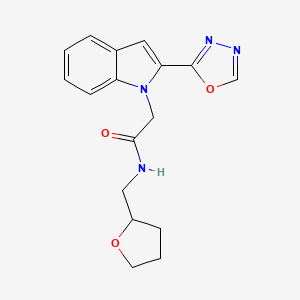

![1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2661725.png)

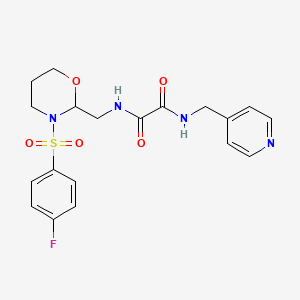

![4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone](/img/structure/B2661728.png)

![2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2661730.png)

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2661740.png)